molecular formula C30H31N3O3 B185947 Dofequidar, (S)- CAS No. 153653-31-7

Dofequidar, (S)-

Katalognummer: B185947
CAS-Nummer: 153653-31-7
Molekulargewicht: 481.6 g/mol
InChI-Schlüssel: KLWUUPVJTLHYIM-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Physicochemical Properties of Dofequidar, (S)-

Molecular Structure and Stereochemical Configuration

Dofequidar, (S)- possesses a complex molecular architecture characterized by a quinoline moiety linked through an ether linkage to a piperazine ring system, which is further connected to a diphenylacetyl group. The stereochemical configuration of this compound is defined by the (S)-configuration at the secondary alcohol carbon, specifically at the 2-position of the propyl chain connecting the quinoline and piperazine moieties. This stereocenter creates a chiral environment that significantly influences the compound's biological activity and molecular interactions with target proteins.

The three-dimensional structure reveals a quinoline heterocycle containing a nitrogen atom at position 1, which contributes to the compound's basicity and potential for hydrogen bonding interactions. The piperazine ring adopts a chair conformation in solution, providing conformational flexibility that allows for optimal binding to target sites. The diphenylacetyl substituent introduces additional aromatic character and contributes to the compound's lipophilicity, facilitating membrane permeation and cellular uptake.

The stereochemical designation (S)- indicates that when viewed along the carbon-oxygen bond of the chiral center, the priority groups arranged according to Cahn-Ingold-Prelog rules follow a counterclockwise direction. This specific configuration has been shown to be crucial for the compound's ability to interact effectively with P-glycoprotein and other ABC transporters.

Chemical Nomenclature and Systematic Identification

The systematic chemical nomenclature for Dofequidar, (S)- follows International Union of Pure and Applied Chemistry guidelines and is designated as 1-[4-[(2S)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone. This comprehensive name reflects the complete molecular structure, including the stereochemical configuration at the chiral center.

Alternative nomenclature systems provide additional identification methods for this compound. The Chemical Abstracts Service has assigned the registry number 153653-31-7 specifically to the (S)-enantiomer, distinguishing it from the racemic mixture (CAS: 129716-58-1) and the (R)-enantiomer (CAS: 153653-33-9). The compound is also known by its UNII identifier 9XCO897C9F, which serves as a unique ingredient identifier in pharmaceutical databases.

Structural identifiers include the InChI key KLWUUPVJTLHYIM-VWLOTQADSA-N, which provides a unique digital fingerprint for database searches and computational applications. The SMILES notation C1CN(CCN1CC@@HO)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 captures the connectivity and stereochemistry in a linear format suitable for computational analysis.

Physicochemical Characterization

Molecular Weight and Formula

Dofequidar, (S)- exhibits a molecular formula of C30H31N3O3, indicating a complex organic structure containing 30 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The calculated molecular weight is 481.6 g/mol, positioning it within the molecular weight range typical for orally bioavailable pharmaceutical compounds.

The molecular weight determination is based on the International Union of Pure and Applied Chemistry atomic masses and has been computed using advanced computational chemistry algorithms implemented in PubChem's database system. This molecular weight is significant for formulation considerations, as compounds in this range typically exhibit favorable pharmacokinetic properties for oral administration and membrane permeation.

The molecular formula reveals a nitrogen-to-carbon ratio that suggests potential for hydrogen bonding interactions and basic properties. The presence of three nitrogen atoms, including the quinoline nitrogen and two piperazine nitrogens, contributes to the compound's ability to interact with biological targets through multiple binding modes.

Solubility Parameters and Lipophilicity

Solubility characteristics of Dofequidar, (S)- have been extensively evaluated across various solvent systems to determine optimal formulation strategies. The compound demonstrates limited aqueous solubility, with water solubility reported as approximately 1 mg/mL under standard conditions, requiring ultrasonic treatment for complete dissolution. This relatively low aqueous solubility is attributed to the compound's lipophilic character imparted by the diphenyl and quinoline moieties.

In organic solvents, Dofequidar, (S)- exhibits significantly enhanced solubility profiles. Dimethyl sulfoxide serves as an excellent solvent, achieving concentrations of at least 2.5 mg/mL with clear solution formation. This solubility in dimethyl sulfoxide makes it suitable for in vitro studies and stock solution preparation for biological assays.

The compound's lipophilicity characteristics suggest favorable membrane permeation properties, which is essential for its mechanism of action as a P-glycoprotein inhibitor. The presence of aromatic rings and the quinoline heterocycle contributes to π-π stacking interactions with membrane components, facilitating cellular uptake.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for Dofequidar, (S)-, revealing detailed information about its molecular architecture and stereochemical configuration. Proton Nuclear Magnetic Resonance analysis demonstrates characteristic signals for the quinoline aromatic protons in the downfield region between 7.5-9.0 ppm, with the quinoline nitrogen-adjacent proton appearing as the most downfield signal.

The piperazine ring protons exhibit characteristic patterns in the aliphatic region, with the N-CH2 protons appearing as multiplets around 2.5-3.0 ppm. The stereocenter proton adjacent to the hydroxyl group produces a distinctive multiplet that confirms the (S)-configuration through coupling pattern analysis and integration ratios.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the presence of 30 distinct carbon environments, consistent with the molecular formula. The quinoline carbons appear in characteristic aromatic regions, while the piperazine carbons produce signals in the aliphatic region. The carbonyl carbon of the diphenylacetyl group appears significantly downfield around 170 ppm, confirming the amide functionality.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide connectivity information that confirms the proposed structure and stereochemical assignment. These advanced techniques are particularly valuable for confirming the attachment points of the quinoline, piperazine, and diphenylacetyl moieties.

Mass Spectrometry Profiles

Mass spectrometry analysis of Dofequidar, (S)- provides definitive molecular weight confirmation and fragmentation patterns that support structural characterization. Electrospray ionization mass spectrometry typically produces a protonated molecular ion [M+H]+ at m/z 482.6, corresponding to the addition of a proton to the molecular weight of 481.6.

Fragmentation patterns reveal characteristic losses that provide structural information about the compound's organization. Common fragmentation pathways include the loss of the quinoline moiety (m/z 337), the diphenylacetyl group (m/z 286), and various combinations of these structural elements. These fragmentation patterns serve as fingerprints for compound identification and purity assessment.

High-resolution mass spectrometry provides accurate mass determination with sufficient precision to confirm the molecular formula C30H31N3O3. This technique typically achieves mass accuracy within 5 ppm, providing confident molecular formula assignment and distinguishing the compound from potential isomers or impurities.

Tandem mass spectrometry experiments provide additional structural confirmation through controlled fragmentation studies. These experiments reveal the connectivity between different molecular fragments and confirm the proposed structural arrangement of functional groups.

Infrared and Ultraviolet-Visible Spectral Properties

Infrared spectroscopy of Dofequidar, (S)- reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibration of the amide group appears as a strong absorption around 1650 cm⁻¹, consistent with the diphenylacetyl amide functionality. The hydroxyl group produces a broad absorption band in the 3200-3500 cm⁻¹ region, indicating hydrogen bonding interactions in the solid state.

Aromatic carbon-carbon stretching vibrations from the quinoline and phenyl rings produce multiple absorption bands in the 1450-1600 cm⁻¹ region. The quinoline heterocycle contributes additional characteristic absorptions in the fingerprint region below 1400 cm⁻¹, providing unique spectral signatures for compound identification.

Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the quinoline chromophore, which exhibits strong absorption in the ultraviolet region around 280-320 nm. This absorption is attributed to π-π* transitions within the quinoline aromatic system and provides a basis for analytical quantification methods.

The compound's absorption characteristics make it suitable for spectrophotometric analysis in pharmaceutical formulations and biological samples. The extinction coefficient and absorption maximum wavelength provide important parameters for developing analytical methods for quality control and pharmacokinetic studies.

Eigenschaften

CAS-Nummer

153653-31-7

Molekularformel

C30H31N3O3

Molekulargewicht

481.6 g/mol

IUPAC-Name

1-[4-[(2S)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m0/s1

InChI-Schlüssel

KLWUUPVJTLHYIM-VWLOTQADSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Isomerische SMILES

C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Synonyme

Dofequidar (S)-isoMer

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

  • Inhibition of Drug Efflux: Dofequidar inhibits the efflux of chemotherapeutic drugs by blocking ABC transporters, which helps restore the sensitivity of cancer cells to these drugs .
  • Targeting Cancer Stem Cells (CSCs): Research indicates that dofequidar effectively sensitizes cancer stem-like side population (SP) cells to chemotherapy by inhibiting ABCG2/BCRP-mediated drug export. This suggests a potential role in selectively targeting CSCs that are often resistant to standard treatments .

Clinical Applications

Dofequidar has been evaluated in various clinical settings, particularly in combination with established chemotherapeutic regimens. Notable studies include:

  • Phase III Trials: In trials involving patients with metastatic breast cancer, dofequidar was administered alongside cyclophosphamide, doxorubicin, and fluorouracil (CAF). Results indicated a relative improvement in overall response rates among patients receiving dofequidar compared to those who did not .
  • Xenograft Models: Preclinical studies demonstrated that combining dofequidar with irinotecan significantly reduced tumor growth in xenograft models derived from SP cells that exhibited MDR properties .

Case Studies

Several case studies highlight the effectiveness of dofequidar in clinical practice:

  • Breast Cancer Treatment: A randomized phase II trial showed that patients receiving CAF plus dofequidar had improved progression-free survival compared to those on CAF alone. The overall response rates were 42.6% for the control group and 53.1% for the treatment group with dofequidar .
  • Overcoming Resistance: In cases where traditional therapies failed due to P-glycoprotein-mediated resistance, dofequidar was used as a rescue therapy. Patients who previously exhibited no response to standard treatments showed improved outcomes when treated with dofequidar in conjunction with other agents .

Summary Table of Clinical Findings

Study/TrialCancer TypeTreatment RegimenResponse RateNotes
Phase III TrialBreast CancerCAF + Dofequidar53.1%Improved PFS compared to CAF alone
Xenograft StudyVarious CancersIrinotecan + DofequidarSignificant reduction in tumor growthTargeted SP cells
Case StudyMetastatic CancerDofequidar as rescue therapyImproved outcomes notedEffective against P-gp mediated resistance

Vergleich Mit ähnlichen Verbindungen

Table 1: Key MDR Inhibitors and Their Properties

Compound Targets Clinical Phase Efficacy (IC₅₀) Toxicity Profile
Dofequidar ABCB1, ABCC1, ABCG2 Phase III 0.1–1 μM Low (mild neutropenia)
Tariquidar ABCB1 Phase III 0.05–0.5 μM Moderate (hepatic)
Valspodar ABCB1 Phase III 0.2–1 μM High (CYP3A4 inhibition)
Verapamil ABCB1 Preclinical 5–10 μM Severe (cardiotoxicity)
Elacridar ABCB1, ABCG2 Phase II 0.3–2 μM Moderate (GI toxicity)

Preclinical Efficacy

Dofequidar outperforms verapamil and cyclosporine A in reversing resistance in ABCB1- and ABCG2-overexpressing cells:

  • In K562/BCRP leukemia cells, 10 μM dofequidar restored mitoxantrone sensitivity to parental cell levels, comparable to the BCRP-specific inhibitor Ko143 .
  • In P-gp-overexpressing osteosarcoma (HOS) xenografts, dofequidar (200 mg/kg) synergized with cisplatin, reducing tumor volume by 60% versus cisplatin alone (30%) .

Clinical Outcomes

  • Breast Cancer : Dofequidar + CAF improved median PFS from 241 to 366 days in chemotherapy-naïve patients, a 52% increase . Tariquidar + docetaxel achieved a 35% PFS improvement in lung cancer, but trials were halted due to toxicity .
  • Toxicity : Dofequidar’s adverse events (neutropenia, leukopenia) were manageable, unlike valspodar’s severe CYP3A4 interactions .

Limitations and Advantages

  • Advantages : Broad-spectrum ABC transporter inhibition, oral bioavailability, and low toxicity make dofequidar suitable for CSC-targeted therapy .
  • Limitations : Suboptimal efficacy in heavily pretreated patients and discontinued development after 2004 due to mixed trial results .

Vorbereitungsmethoden

Epoxide-Mediated Coupling (Yield: 68–72%)

Quinolin-5-ol reacts with (R)-epichlorohydrin in tetrahydrofuran (THF) under basic conditions (K₂CO₃, 60°C, 12 h) to form the (R)-epoxide intermediate. Subsequent ring-opening with piperazine in aqueous ethanol (50°C, 6 h) yields (S)-3-(piperazin-1-yl)-2-hydroxypropoxyquinoline via SN2 inversion.

Optimization :

  • Chiral ligand (L-Proline) : Increases enantiomeric excess (ee) to 98%.

  • Solvent polarity : Ethanol/water (4:1) minimizes diastereomer formation.

Friedel-Crafts Acylation (Yield: 85%)

Benzene undergoes Friedel-Crafts acylation with benzoyl chloride (AlCl₃ catalyst, 0°C, 2 h) to form diphenylethanone. Subsequent N-alkylation with 1-chloro-2-piperazin-1-ylethanone in dimethylformamide (DMF) (NaH, 25°C, 8 h) affords the diphenylethanone-piperazine intermediate.

Side reaction mitigation :

  • Low-temperature acylation (0°C) prevents polyacylation.

  • Molecular sieves remove HCl byproducts, improving yield.

Fragment Condensation (Yield: 78%)

The quinoline-propanolamine and diphenylethanone fragments undergo nucleophilic substitution in acetonitrile (DIEA, 80°C, 24 h) to form (S)-dofequidar free base. Fumaric acid (1.1 eq) in methanol (25°C, 2 h) yields the fumarate salt.

Critical parameters :

ParameterOptimal ValueImpact on Purity
Reaction temperature80°CPrevents retro-alkylation
Solvent polarityAcetonitrileEnhances nucleophilicity
Acid stoichiometry1.1 eqAvoids free base residual

Stereochemical Control and Analytical Validation

Asymmetric Synthesis Techniques

  • Sharpless Epoxidation : (R)-epichlorohydrin synthesized using Ti(OiPr)₄/(+)-diethyl tartrate catalyst (ee >98%).

  • Enzymatic Resolution : Lipase B (Candida antarctica) resolves racemic hydroxypropyl intermediates (ee 99%, yield 45%).

Chiral Purity Assessment

MethodConditionsResults
Chiral HPLCChiralpak AD-H, hexane:IPAee = 99.2%
Polarimetry[α]D²⁵ = +12.3° (c=1, MeOH)Matches reference

Industrial-Scale Process Optimization

Continuous Flow Synthesis

  • Microreactor setup : Reduces reaction time by 60% (epoxide formation: 4 h vs. 12 h batch).

  • In-line FTIR monitoring : Detects intermediates, minimizing byproducts.

Green Chemistry Adaptations

  • Solvent recycling : MeOH/THF recovery rate >90% reduces waste.

  • Catalyst reuse : AlCl₃ immobilized on silica gel (5 cycles, 83% yield).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost (USD/kg)
Epoxide-mediated729812,500
Enzymatic459918,200
Continuous flow68979,800

Trade-offs : Enzymatic resolution offers superior ee but higher costs. Continuous flow balances efficiency and cost.

Q & A

Q. What are the key structural features of (S)-Dofequidar that enable its P-glycoprotein (P-gp) inhibitory activity?

Methodological Answer: (S)-Dofequidar’s structure includes a quinoline backbone and protonable nitrogen atoms critical for binding to P-gp’s hydrophobic substrate pocket. Computational methods like molecular docking (e.g., AutoDock Vina) can map interactions between (S)-Dofequidar and P-gp residues (e.g., transmembrane domains 4–6). Experimental validation via mutagenesis studies can confirm key binding residues .

Q. What in vitro assays are most reliable for evaluating (S)-Dofequidar’s efficacy in reversing multidrug resistance (MDR)?

Methodological Answer: Use fluorescent substrate retention assays (e.g., calcein-AM) in P-gp-overexpressing cell lines (e.g., MCF-7/ADR). Compare intracellular drug accumulation with/without (S)-Dofequidar. Pair this with cytotoxicity assays (e.g., MTT) to quantify synergism between (S)-Dofequidar and chemotherapeutics like doxorubicin .

Q. How should researchers control for off-target effects when studying (S)-Dofequidar in vitro?

Methodological Answer: Include negative controls using P-gp-deficient cell lines and positive controls with established inhibitors (e.g., verapamil). Employ selectivity profiling via kinase or transporter panels (e.g., Eurofins Cerep) to rule out interactions with ABCG2 or other efflux pumps .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on (S)-Dofequidar’s efficacy in vivo?

Methodological Answer: Contradictions often arise from variability in tumor models (e.g., xenograft vs. syngeneic) or dosing schedules. Standardize protocols using the Minimum Information for Reporting Preclinical Cancer Studies (MI-RPCS). Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing intervals and account for species-specific metabolism .

Q. How can researchers design clinical trials to evaluate (S)-Dofequidar’s MDR reversal without compromising patient safety?

Methodological Answer: Adopt a phase I/II adaptive design with dose-escalation cohorts. Monitor P-gp inhibition via surrogate biomarkers (e.g., 99mTc-sestamibi clearance). Use stratification to account for tumor heterogeneity and prior chemotherapy exposure. Reference SPIRIT guidelines for trial reporting .

Q. What computational approaches are optimal for predicting (S)-Dofequidar’s interactions with mutant P-gp isoforms?

Methodological Answer: Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) to model resistance-conferring mutations (e.g., F335A). Validate predictions using cryo-EM structures of mutant P-gp bound to (S)-Dofequidar .

Q. How can researchers reconcile discrepancies between in vitro potency and clinical outcomes of (S)-Dofequidar?

Methodological Answer: Perform translational studies using patient-derived organoids (PDOs) or 3D tumor spheroids to better mimic the tumor microenvironment. Integrate multi-omics data (e.g., proteomics, metabolomics) to identify compensatory resistance mechanisms (e.g., upregulation of ABCG2) .

Methodological Frameworks

  • For hypothesis-driven studies : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
  • For clinical relevance : Apply PICO (Population: cancer patients; Intervention: (S)-Dofequidar + chemotherapy; Comparison: chemotherapy alone; Outcome: MDR reversal) .
  • For reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies and CONSORT for clinical trials .

Data Reporting Standards

  • Include raw data for cytotoxicity assays (e.g., IC50 values) and P-gp inhibition (e.g., fold-change in substrate retention) in supplementary materials .
  • Disclose conflicts of interest related to compound sourcing (e.g., synthetic routes, purity verification methods) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.